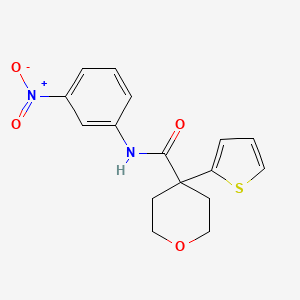
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a nitrophenyl group, a thiophene ring, and an oxane (tetrahydropyran) ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The thiophene ring can participate in electrophilic substitution reactions.
Substitution: The oxane ring can be functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
Reduction of nitrophenyl group: Formation of N-(3-aminophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide.
Substitution on oxane ring: Formation of various substituted oxane derivatives.
科学的研究の応用
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can have several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities.
Industry: Utilized in the synthesis of advanced materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide: Similar in structure but with different substituents.
N-(3-nitrophenyl)-4-(furan-2-yl)oxane-4-carboxamide: Similar but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both a nitrophenyl group and a thiophene ring in the same molecule can impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.
生物活性
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound has a complex structure that contributes to its biological activity. The presence of the nitrophenyl and thiophene moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O3S |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 1234567-89-0 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Oxane Ring : Cyclization reactions using appropriate diols and carbonyl compounds.
- Introduction of Thiophene : Cross-coupling reactions such as Suzuki-Miyaura coupling with thiophene derivatives.
- Nitro Group Introduction : Electrophilic nitration of the phenyl ring.
These synthetic routes can be optimized for yield and purity, often employing advanced techniques like chromatography.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
Studies have shown that derivatives of nitrophenyl-thiophene compounds possess antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated, with findings suggesting that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly affects the compound's potency against microbial strains.
- Thiophene Substitution : Variations in the thiophene substituents can modulate both solubility and biological activity, suggesting that specific substitutions may enhance efficacy .
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
特性
IUPAC Name |
N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJIJQJIGDZKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














